molecular formula C6H7FN2 B567863 3-Fluoro-5-methylpyridin-2-amine CAS No. 1211590-31-6

3-Fluoro-5-methylpyridin-2-amine

Cat. No. B567863
M. Wt: 126.134
InChI Key: WKAWTMSJTPXTOY-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylpyridin-2-amine is a chemical compound with the CAS Number: 1211590-31-6 . It has a molecular weight of 126.13 and its IUPAC name is 3-fluoro-5-methylpyridin-2-amine . The compound is typically stored in a refrigerator and it appears as a white to yellow to brown solid .


Synthesis Analysis

The synthesis of 3-Fluoro-5-methylpyridin-2-amine involves a reaction with dimethylzinc . The reaction mixture is heated at 95°C for 2 hours . After cooling to room temperature, the mixture is quenched with methanol . The mixture is then diluted with aqueous saturated NH4OH and extracted with EtOAc . The organic layer is dried over MgSO4, filtered, and concentrated under vacuum . The residue is purified by silica gel column chromatography, followed by trituration with hexane to give 3-fluoro-5-methylpyridin-2-amine .


Molecular Structure Analysis

The InChI code for 3-Fluoro-5-methylpyridin-2-amine is 1S/C6H7FN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) . The InChI key is WKAWTMSJTPXTOY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoro-5-methylpyridin-2-amine has a molecular weight of 126.13 . It is a white to yellow to brown solid . The compound is typically stored in a refrigerator .

Scientific Research Applications

Fluorinated Compounds in Pharmaceutical Research

Fluorinated compounds, like 3-Fluoro-5-methylpyridin-2-amine, are crucial in pharmaceutical research due to their unique properties, such as increased stability and lipophilicity, which can enhance drug efficacy and bioavailability. For example, fluorinated pyrimidines have been extensively used in cancer chemotherapy, demonstrating significant clinical utility in the palliation of advanced cancers, especially in tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963). The research into fluorinated pyrimidines has contributed to a deeper understanding of their mechanisms, such as inhibition of thymidylate synthase and perturbation of nucleic acid structure and dynamics, which are crucial for their antitumor activity (Gmeiner, 2020).

Environmental Applications of Amine-functionalized Materials

Amine-functionalized materials, potentially similar in functionality to 3-Fluoro-5-methylpyridin-2-amine, have shown promise in environmental applications, particularly in the removal of pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are resistant to traditional water treatment methods, but amine-functionalized sorbents have demonstrated the ability to effectively remove PFAS, leveraging electrostatic interactions and hydrophobic interactions (Ateia et al., 2019).

Materials Science and Catalysis

In materials science, amine-functionalized metal–organic frameworks (MOFs) have been explored for their CO2 capture capabilities. The strong interaction between CO2 and the basic amine groups in MOFs suggests potential for 3-Fluoro-5-methylpyridin-2-amine in similar applications, where its incorporation could enhance CO2 sorption capacity and selectivity, thereby contributing to more efficient and environmentally friendly CO2 capture technologies (Lin, Kong, & Chen, 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

3-fluoro-5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAWTMSJTPXTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730850
Record name 3-Fluoro-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methylpyridin-2-amine

CAS RN

1211590-31-6
Record name 3-Fluoro-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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